molecular formula C16H15N3O3S B5689025 (3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Katalognummer: B5689025
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: FRNANJIYULWXMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound "(3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one" features a planar indol-2-one core fused with a 4-oxo-1,3-thiazole ring. Key structural elements include:

  • 5-Methyl substitution on the indole ring, which may influence steric interactions and electronic properties.
  • (3E)-Configuration at the exocyclic double bond, critical for maintaining planar geometry and molecular recognition.

Structural characterization of this compound likely employs X-ray crystallography (using software like SHELX for refinement ) and 1H-NMR (processed via tools such as MestReNova ).

Eigenschaften

IUPAC Name

3-(4-hydroxy-2-morpholin-4-yl-1,3-thiazol-5-yl)-5-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-2-3-11-10(8-9)12(14(20)17-11)13-15(21)18-16(23-13)19-4-6-22-7-5-19/h2-3,8,21H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNANJIYULWXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of indole, thiazole, and morpholine. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, and it has a molecular weight of approximately 320.37 g/mol. The presence of the thiazole ring and the morpholine moiety contributes to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown significant inhibition of various protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For instance, derivatives containing thiazole rings have been documented to inhibit DYRK1A and GSK3α/β kinases effectively .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor activity against several cancer cell lines. It has been tested against various types of tumors, including breast carcinoma (MDA-MB 231) and colorectal adenocarcinoma (Caco2), showing promising results in inhibiting cell proliferation at micromolar concentrations .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against bacterial and fungal pathogens, indicating potential applications in treating infections .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : The compound was tested on various tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and HCT116 (colorectal carcinoma). The results indicated an IC50 value lower than 10 µM for some derivatives, suggesting potent antiproliferative effects .
CompoundCell LineIC50 (µM)
(3E)Huh7<10
(3E)Caco2<10
(3E)HCT116<10

Case Studies

  • DYRK1A Inhibition : In a study focused on the inhibition of DYRK1A kinase, derivatives similar to the target compound showed IC50 values ranging from 0.064 µM to 0.090 µM, indicating strong inhibitory potential against this kinase involved in neurodegenerative diseases .
  • Antimicrobial Activity : A derivative of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a family of indol-2-one derivatives fused with heterocyclic rings. Below is a comparative analysis with analogs reported in recent literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
(3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one C₁₉H₁₈N₃O₃S - 5-Methyl (indole)
- Morpholin-4-yl (thiazole)
- 4-Oxo (thiazole)
376.43 Enhanced solubility due to morpholine; potential kinase inhibition via planar conformation.
(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one C₂₀H₂₁N₂O₂S₂ - Cyclohexyl (thiazolidinone)
- 2-Thioxo
- 1-Methyl (indole)
393.52 Reduced solubility (hydrophobic cyclohexyl); thioxo group may increase metabolic stability.
(3Z)-1-methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one C₂₁H₁₅N₅O₂S - 4-Methylphenyl (triazole-thiazole)
- 1-Methyl (indole)
409.44 Extended π-system from triazole-thiazole fusion; potential for intercalation in DNA/protein targets.
(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one C₁₇H₁₄BrN₃O₂S₂ - Allyl (thiazolidinone)
- 5-Bromo (indole)
- 1-Ethyl
456.40 Bromine enhances lipophilicity; allyl group may enable click chemistry modifications.
(3Z)-1-(2-fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one C₂₆H₁₇FN₄O₃S - 2-Fluorobenzyl (indole)
- 4-Methoxyphenyl (triazole-thiazole)
508.50 Fluorine improves metabolic stability; methoxy group enhances electron density.

Key Observations

Substituent Effects on Solubility :

  • The morpholin-4-yl group in the target compound improves aqueous solubility compared to hydrophobic groups like cyclohexyl or allyl .
  • Fluorine and methoxy substituents (e.g., in ) balance lipophilicity and polarity for optimized bioavailability.

Electronic and Steric Modulation: Thioxo vs. oxo groups (e.g., vs. target compound) alter electron density and hydrogen-bonding capacity, influencing target binding.

Morpholine-containing derivatives are frequently explored as kinase inhibitors, suggesting similar applications for the target compound.

Synthetic Accessibility :

  • The target compound’s morpholine group may require specialized coupling agents (e.g., EDC/HOBT) for introduction, contrasting with simpler alkylation steps used for allyl or ethyl groups .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (3E)-5-methyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the morpholine-substituted thiazolone ring under reflux with ethanol or DMF as solvents .
  • Step 2: Condensation with the indole-2-one moiety using acidic catalysts (e.g., acetic acid) at 60–80°C .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the (3E)-isomer .
    Key Considerations: Reaction time and temperature must be tightly controlled to avoid isomerization or by-products .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields and purity for this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazolone formation, while ethanol minimizes side reactions during indole coupling .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to improve regioselectivity in the final condensation step .
  • Yield Optimization: Monitor intermediates via TLC and employ recrystallization (ethanol/water) for final purification, achieving >85% purity .

Basic Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., morpholine protons at δ 3.5–3.7 ppm, indole NH at δ 10.2 ppm) .
  • FT-IR: Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and thiazolone C=S at 1250–1300 cm⁻¹ .
  • LC-MS: Validate molecular weight with [M+H]⁺ peaks matching theoretical values .

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or tautomeric forms?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from ethanol/DMSO mixtures to obtain single crystals suitable for diffraction .
  • Data Interpretation: Analyze bond lengths (e.g., C=N in the thiazolone ring: ~1.28 Å) and dihedral angles to confirm the (3E)-configuration .
  • Tautomer Identification: Compare experimental data with computational models (DFT) to distinguish between keto-enol forms .

Biological Activity Evaluation

Q. Q5. What standard assays are used to evaluate the anticancer potential of this compound?

Methodological Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR tyrosine kinase) with ATP-competitive binding studies .

Advanced Biological Studies

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Modification Sites:
    • Morpholine Ring: Replace with piperazine to enhance solubility (logP reduction by ~0.5 units) .
    • Indole Substituents: Introduce halogen atoms (e.g., Cl, F) at position 5 to improve DNA intercalation .
  • Activity Trends: Compare IC₅₀ values of analogs in a table:
Analog ModificationIC₅₀ (μM)Solubility (mg/mL)
Parent Compound12.30.45
5-Fluoro Indole Derivative8.70.32
Piperazine-substituted10.10.68

Source: Adapted from .

Computational Modeling

Q. Q7. How can molecular docking predict target binding modes for this compound?

Methodological Answer:

  • Protein Preparation: Retrieve target structures (e.g., EGFR, PDB ID: 1M17) and optimize with energy minimization .
  • Docking Software: Use AutoDock Vina with Lamarckian GA parameters.
  • Validation: Compare docking scores (ΔG ~ -9.5 kcal/mol) with co-crystallized ligands to assess binding affinity .

Data Contradiction Analysis

Q. Q8. How to resolve discrepancies in reported solubility or bioactivity data across studies?

Methodological Answer:

  • Solubility Conflicts: Test under standardized conditions (e.g., PBS pH 7.4, 25°C) using HPLC quantification .
  • Bioactivity Variability: Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity via STR profiling .

Stability and Degradation

Q. Q9. What are the primary degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis: Thiazolone ring cleavage at pH > 7.5, monitored by UPLC-MS .
  • Oxidation: Morpholine ring oxidation in the presence of ROS, mitigated by antioxidants (e.g., ascorbic acid) .
  • Photodegradation: Protect solutions from UV light to prevent E→Z isomerization .

Advanced Mechanistic Studies

Q. Q10. How can transcriptomic profiling elucidate the compound’s mechanism of action?

Methodological Answer:

  • RNA Sequencing: Treat cells (IC₅₀ dose, 24h) and analyze differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
  • Pathway Enrichment: Use GO or KEGG analysis to identify impacted pathways (e.g., p53 signaling) .
  • Validation: Knockdown key genes (CRISPR) to confirm functional relevance .

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